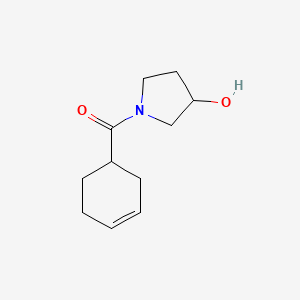
1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol
説明
“1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol” is a chemical compound that is used for pharmaceutical testing . It is derived from cyclohex-3-ene-1-carboxylic acid .
Synthesis Analysis
The synthesis of cyclohex-3-ene-1-carboxylic acid, a precursor to “1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol”, involves a method of chemical resolution known as diastereoisomer generation . The chiral phenylethylamine is used as a chiral resolving agent, and the cyclohex-3-ene-1-carboxylic acid is split by forming a diastereomer in acetone and by using the difference of their solubilities .Molecular Structure Analysis
The molecular structure of “1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol” is derived from cyclohex-3-ene-1-carboxylic acid . The molecular formula of cyclohex-3-ene-1-carboxylic acid is C7H10O2 .科学的研究の応用
Molecular Conformations and Assembly
Research on heterocyclic perhydropyrrolobenzofurans, closely related to 1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol, has shown that these compounds exhibit unique molecular conformations and the ability to assemble via cooperative intermolecular hydrogen bonds. These structures are folded at the junction of the five-membered rings, leading to non-planar shapes of the tricyclic cores. The cyclohexene rings in these molecules adopt half-chair conformations, contributing to the overall three-dimensional structure essential for their assembly into chains via hydrogen bonding, highlighting their potential in molecular engineering and design (Yathirajan et al., 2006).
Organic Synthesis and Catalysis
In the realm of organic synthesis, pyrrolidine-based compounds serve as crucial intermediates and catalysts. The (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from l-proline, has been used as an efficient organocatalyst for asymmetric Michael addition reactions. This utilization underscores the versatility of pyrrolidine derivatives in synthesizing various organic compounds with high yield and excellent stereoselectivity, demonstrating their significant role in developing novel synthetic methodologies and enhancing reaction efficiency (Singh et al., 2013).
Enantioselective Synthesis
The stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes showcases the potential of pyrrolidine derivatives in producing chiral compounds. This process allows for the formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines, depending on the reaction conditions. The ability to control the stereochemistry of these reactions is crucial for synthesizing chiral pharmaceuticals and other biologically active molecules, highlighting the importance of pyrrolidine derivatives in enantioselective synthesis (Medjahdi et al., 2009).
Crystal Structure Analysis
The analysis of the crystal structure of spiro compounds containing pyrrolidine units reveals intricate details about molecular interactions and stability. The study of such compounds provides insights into the spatial arrangement of molecules and the role of hydrogen bonding in stabilizing structures, which is crucial for designing drugs and materials with desired properties (Thinagar et al., 2000).
特性
IUPAC Name |
cyclohex-3-en-1-yl-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h1-2,9-10,13H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIOXXZPZRSMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468553.png)
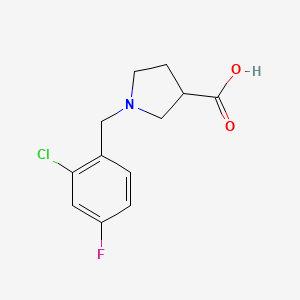
![1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468556.png)
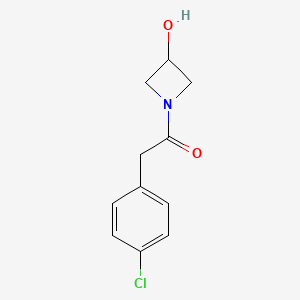
![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468558.png)
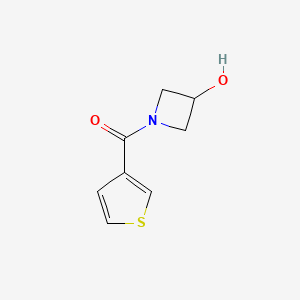
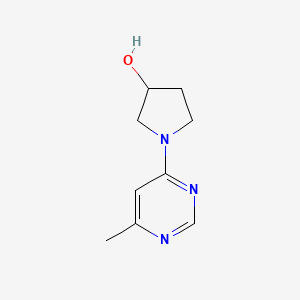
![1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468561.png)
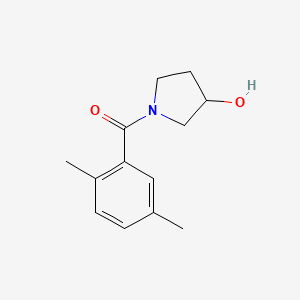
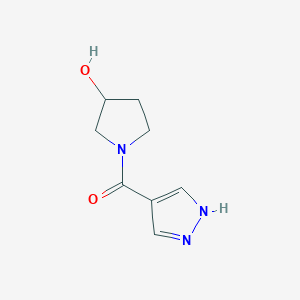
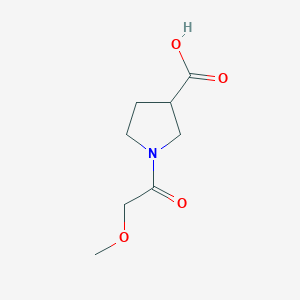
![1-[(3-Cyanophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468567.png)
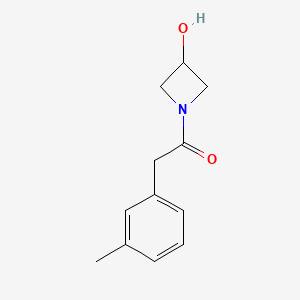
![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol](/img/structure/B1468571.png)